molecular formula C18H15F3N4O3S B2960857 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1428380-16-8

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2960857
CAS No.: 1428380-16-8
M. Wt: 424.4
InChI Key: KEYLLAFGNKEJNR-UHFFFAOYSA-N
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Description

2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core functionalized with cyclopropyl, thiophene, and trifluoromethoxyphenyl acetamide groups. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 1,2,4-triazole scaffold are extensively investigated for their diverse biological activities, largely due to their ability to serve as polydentate ligands . The presence of both hard nitrogen and soft sulfur atoms in the triazole-thiophene structure allows this compound to coordinate with a wide range of metal ions, making it a valuable precursor for developing novel coordination complexes with potential catalytic or material science applications . The incorporation of the 4-(trifluoromethoxy)phenyl group is a common strategy in drug design to enhance metabolic stability and modulate membrane permeability. This compound is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c19-18(20,21)28-13-7-3-11(4-8-13)22-15(26)10-24-17(27)25(12-5-6-12)16(23-24)14-2-1-9-29-14/h1-4,7-9,12H,5-6,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYLLAFGNKEJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule characterized by its unique structure, which incorporates a triazole moiety and various functional groups that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H15F3N4O3SC_{18}H_{15}F_3N_4O_3S, with a molecular weight of approximately 424.4 g/mol. The compound features a cyclopropyl group, a thiophene ring, and a trifluoromethoxy-substituted phenyl moiety. These structural components are believed to enhance the compound's bioactivity compared to simpler analogs.

Biological Activity Overview

Preliminary studies suggest that compounds similar to this structure exhibit significant biological activities, including:

  • Antimicrobial Activity : The presence of the triazole and thiophene rings suggests potential antifungal and antibacterial properties.
  • Anticancer Activity : Research indicates that derivatives of similar structures have shown promising results against various cancer cell lines.

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits activity against fungal strains; potential for development as antifungal agents
AnticancerDemonstrated cytotoxic effects on cancer cell lines with IC50_{50} values in the micromolar range
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer progression

Antimicrobial Studies

Research has indicated that compounds with similar triazole structures possess significant antifungal activity. For instance, derivatives have been tested against various fungal strains, showing Minimum Inhibitory Concentrations (MICs) as low as 6.25 µg/mL against pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50_{50} values for these tests ranged from 0.65 to 2.41 µM, indicating potent anticancer properties . Mechanistic studies suggest that these compounds may induce apoptosis through pathways involving p53 activation and caspase cleavage .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to cancer progression. For example, inhibition assays have shown that certain derivatives can selectively inhibit carbonic anhydrases (hCA IX and XII) at nanomolar concentrations, which is significant for therapeutic applications in oncology .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Study on Antifungal Activity : A series of triazole derivatives were synthesized and tested for antifungal efficacy. Results indicated enhanced activity with modifications to the thiophene ring .
  • Cytotoxicity Assessment : A comparative study evaluated the cytotoxic effects of various triazole derivatives on MCF-7 cells, revealing that modifications at the phenyl position significantly influenced potency .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Substituent at Position 3 Acetamide Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 1,2,4-triazol-1-yl Thiophen-2-yl 4-(trifluoromethoxy)phenyl ~434.38 Enhanced π-π interactions; moderate solubility due to trifluoromethoxy group
2-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 1,2,4-triazol-3-yl Sulfanyl 4-(trifluoromethoxy)phenyl ~394.37 Higher electronegativity; potential for disulfide bond formation
N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide 1,3,4-thiadiazol-2-yl Mercapto 4-(trifluoromethyl)phenyl ~349.33 Thiadiazole core may improve metabolic stability; stronger electron-withdrawing CF₃

Heterocyclic Core Differences

  • Target Compound : The 1,2,4-triazole core provides a balance of aromaticity and hydrogen-bonding capacity, which is critical for target engagement in enzyme inhibition .

Substituent Effects

  • Thiophen-2-yl vs. Sulfanyl : The thiophene group in the target compound enables stronger π-π stacking interactions with aromatic residues in biological targets, whereas the sulfanyl group in the triazole analogue () may facilitate covalent bonding or metal coordination .
  • Trifluoromethoxy vs.

Pharmacokinetic and Physicochemical Properties

Table 2: Inferred Property Comparison

Property Target Compound Triazole Analogue () Thiadiazole Analogue ()
LogP (estimated) ~3.2 ~2.8 ~3.5
Aqueous Solubility Moderate Low Low
Metabolic Stability High (due to CF₃O group) Moderate High (thiadiazole resistance)

Metabolic Stability

The trifluoromethoxy group in the target compound is less prone to oxidative metabolism compared to methyl or mercapto groups, extending its half-life . In contrast, the sulfanyl group in the triazole analogue () may undergo glutathione conjugation, increasing clearance rates.

Bioactivity Trends

  • Thiophene-containing triazoles : Demonstrated antimicrobial activity against Gram-positive bacteria in prior studies .
  • Thiadiazole derivatives : Showed potent COX-2 inhibition in anti-inflammatory assays due to sulfur-mediated hydrophobic interactions .

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